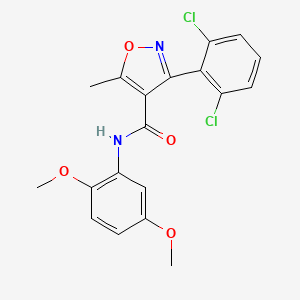

3-(2,6-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

Historical Context of Oxazole Derivatives in Heterocyclic Chemistry

The historical development of oxazole chemistry traces back to the late 19th century, with the parent oxazole compound first being recognized as a fundamental heterocyclic scaffold for diverse chemical applications. Oxazole represents the parent compound for a vast class of heterocyclic aromatic organic compounds, characterized as azoles containing an oxygen and nitrogen atom separated by one carbon atom. The aromatic nature of oxazoles, though less pronounced than that of thiazoles, contributes to their stability and reactivity patterns that have made them invaluable in synthetic chemistry.

The evolution of oxazole chemistry gained significant momentum with the development of various synthetic methodologies. The Robinson-Gabriel synthesis, involving dehydration of 2-acylaminoketones, emerged as a classic synthetic route for oxazole preparation. Additionally, the Fischer oxazole synthesis from cyanohydrins and aldehydes became widely adopted, alongside other methods including reactions of alpha-haloketones with formamide and the Van Leusen reaction with aldehydes and tosylmethylisocyanide.

A particularly significant milestone in oxazole chemistry occurred in 1972 when van Leusen and colleagues first discovered a novel chemical strategy for the formation of oxazole-based heterocyclic ring systems. This breakthrough introduced the van Leusen oxazole synthesis, utilizing tosylmethylisocyanides as precursors to generate 5-substituted oxazoles from aldehydes in a one-pot reaction under mild conditions. The van Leusen reaction represented a paradigm shift in oxazole synthesis, offering a convergent approach that accommodated diverse substitution patterns with excellent functional group tolerance.

The late 20th and early 21st centuries witnessed an explosion of interest in oxazole derivatives due to their emerging biological activities. The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, initially received limited attention until photochemical rearrangement studies in the 1960s highlighted its potential. Biological activity studies of oxadiazole derivatives began in the early 1940s, leading to the development of the first commercial drug containing a 1,2,4-oxadiazole ring, oxolamine, introduced as a cough suppressant.

The development of oxazole-based pharmaceuticals gained particular prominence with advances in understanding structure-activity relationships. Research efforts in 2014 by investigators at the University of Notre Dame focused on developing 1,2,4-oxadiazole derivatives as novel antibiotics capable of inhibiting penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus. Computer screening of 1.2 million compounds from the ZINC database led to the identification of promising lead compounds with superior antibacterial activity against vancomycin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium, with minimal inhibitory concentration values ranging from 1 to 2 micrograms per milliliter.

Structural Significance of Polysubstituted Oxazole Cores

The structural architecture of polysubstituted oxazole derivatives, exemplified by this compound, demonstrates the sophisticated molecular design principles that govern contemporary heterocyclic chemistry. The oxazole ring system serves as a privileged scaffold that provides multiple sites for structural modification, enabling the introduction of diverse substituents that can fine-tune electronic properties, steric interactions, and molecular recognition characteristics.

The significance of the oxazole core lies in its unique electronic properties, where the oxygen atom at position 1 and nitrogen atom at position 3 create a heterocyclic system with distinct reactivity patterns. Oxazoles function as weak bases, with the conjugate acid exhibiting a pKa value of 0.8, significantly lower than the 7.0 observed for imidazole. This reduced basicity reflects the electron-withdrawing effect of the oxygen atom and contributes to the overall electronic characteristics of polysubstituted derivatives.

The structural diversity achievable through oxazole substitution has been extensively explored in medicinal chemistry applications. Research on oxazol-2-one-3-carboxamides has revealed the importance of substitution patterns in determining biological activity. Structure-activity relationship studies have identified key positions where modifications can enhance potency and selectivity. For instance, investigations of 4-phenyl-oxazol-2-one and 5-phenyl-oxazol-2-one carboxamide compounds demonstrated that specific substitution patterns could achieve submicromolar inhibitory concentrations against target enzymes.

The synthesis of polysubstituted oxazoles has benefited from advances in catalytic methodologies. Recent developments include the fabrication of core-shell-structured organic-inorganic hybrid copper nanocatalysts for tandem oxidative cyclization reactions. These catalytic systems enable the step-economic construction of complex heterocyclic molecules while providing benefits of facile catalytic recovery. The tandem oxidative cyclization approach proceeds through the formation of intermolecular carbon-carbon and carbon-nitrogen bonds in a single-step synthesis, accommodating broad combinations of reaction coupling partners.

Gold-catalyzed synthetic methodologies have emerged as particularly powerful tools for oxazole synthesis. Gold-catalyzed acid-assisted regioselective cyclization reactions provide access to polysubstituted oxazole derivatives through reactions of alpha-alkynyl-amides and alkynoates in the presence of nitriles. These reactions proceed under mild conditions and avoid the use of hazardous alpha-diazo ketones, representing significant advances in synthetic methodology.

The structural significance of polysubstituted oxazoles extends to their role as amino acid-like building blocks. Methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates have been developed as novel achiral and chiral heterocyclic amino acid analogues. These compounds can be prepared through reactions of beta-enamino ketoesters with hydroxylamine hydrochloride, providing regioisomeric products with well-defined stereochemistry confirmed through chiral high-performance liquid chromatography analysis and nuclear magnetic resonance spectroscopy.

| Structural Feature | Chemical Significance | Impact on Properties |

|---|---|---|

| Oxazole Ring Core | Five-membered heterocycle with oxygen at position 1, nitrogen at position 3 | Provides aromatic stability and weak basicity (pKa 0.8) |

| 2,6-Dichlorophenyl Substituent | Electron-withdrawing aromatic ring with two chlorine atoms | Reduces electron density, affects molecular polarity |

| 2,5-Dimethoxyphenyl Group | Electron-donating aromatic ring with two methoxy substituents | Increases electron density, enhances nucleophilicity |

| 5-Methyl Substituent | Alkyl group on oxazole ring | Provides steric hindrance and hydrophobic character |

| Carboxamide Functionality | Amide linkage connecting aromatic systems | Enables hydrogen bonding and conformational flexibility |

The molecular architecture of this compound incorporates multiple design elements that reflect current understanding of structure-property relationships in heterocyclic chemistry. The presence of both electron-withdrawing and electron-donating substituents creates a balanced electronic environment that can influence reactivity patterns and intermolecular interactions. The carboxamide functionality provides opportunities for hydrogen bonding interactions, while the aromatic substituents contribute to molecular recognition through pi-pi stacking and hydrophobic interactions.

Contemporary research has highlighted the importance of substitution patterns in determining the biological activities of oxazole derivatives. Studies have demonstrated that modifications to the aromatic rings can significantly alter biological activity and selectivity for molecular targets. The electron-withdrawing nature of chlorine atoms and the electron-donating properties of methoxy groups create a unique electronic environment that can influence both chemical reactivity and biological interactions.

Propriétés

IUPAC Name |

3-(2,6-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O4/c1-10-16(18(23-27-10)17-12(20)5-4-6-13(17)21)19(24)22-14-9-11(25-2)7-8-15(14)26-3/h4-9H,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLLVMAMFOIFFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 3-(2,6-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a member of the oxazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is , with a molecular weight of approximately 466.34 g/mol . Its structure features a dichlorophenyl group and a dimethoxyphenyl moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H17Cl2N3O4 |

| Molecular Weight | 466.34 g/mol |

| InChI | InChI=1S/C20H17Cl2N3O4S |

| InChIKey | YBPJPOAIEQTQSW-UHFFFAOYSA-N |

Anticancer Activity

Research indicates that compounds containing oxazole rings exhibit significant anticancer properties. The specific compound has shown promising results in various studies:

- In Vitro Studies : Preliminary studies have demonstrated that this oxazole derivative exhibits cytotoxic effects against several cancer cell lines. For instance, it was tested against human cervical cancer (HeLa), colon adenocarcinoma (CaCo-2), and breast cancer (MCF-7) cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were notably low, indicating potent anticancer activity.

- Mechanism of Action : The mechanism behind the anticancer activity of this compound may involve the induction of apoptosis and inhibition of cell proliferation. Studies have shown that it increases the expression of pro-apoptotic proteins such as caspase-3 and decreases anti-apoptotic proteins like Bcl-2 in treated cells .

Other Biological Activities

Besides its anticancer properties, this compound exhibits other biological activities:

- Antimicrobial Activity : Similar derivatives have been reported to possess antimicrobial properties against various pathogens including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating infections .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response .

Case Studies

Several case studies highlight the biological efficacy of oxazole derivatives:

- Study on Anticancer Efficacy : A study published in PubMed Central evaluated a series of oxazole derivatives, including our compound, against multiple cancer cell lines. The results indicated that modifications to the oxazole ring significantly enhanced anticancer activity, particularly against ovarian and lung cancer cells .

- Molecular Docking Studies : Computational studies have been conducted to assess the binding affinity of this compound to various targets such as VEGFR-2 (vascular endothelial growth factor receptor). These studies suggest that the compound can effectively inhibit angiogenesis by blocking VEGFR signaling pathways .

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that oxazole derivatives, including this compound, exhibit significant anticancer activity. The mechanism of action is primarily through the inhibition of key enzymes involved in cancer cell proliferation. Studies have shown that compounds with similar structures can inhibit:

- Thymidylate Synthase

- Histone Deacetylases (HDAC)

- Topoisomerase II

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | HDAC Inhibition |

| Compound B | HeLa | 20 | Topoisomerase II Inhibition |

| Compound C | A549 | 25 | Telomerase Inhibition |

The structure of 3-(2,6-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide aligns with known bioactive oxazole derivatives, suggesting it may exhibit similar mechanisms of action against cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects. Research on related oxazole derivatives indicates their ability to inhibit bacterial growth and exhibit antifungal properties. The presence of the dichlorophenyl group enhances lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy.

Table 2: Antimicrobial Activity of Oxazole Derivatives

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound D | E. coli | 32 |

| Compound E | S. aureus | 16 |

| Compound F | C. albicans | 64 |

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing oxazole derivatives with dichlorophenyl substitutions found potent activity against various cancerous cells and microbial strains. The modifications in the oxazole ring were crucial in enhancing biological activity.

- Structure-Activity Relationship (SAR) : Research has shown that specific substitutions on the oxazole ring significantly affect biological activity. For example, introducing electron-withdrawing groups can enhance anticancer efficacy by improving binding affinity to target proteins.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural variations among analogs lie in the substituents on the carboxamide-attached aryl group. These modifications significantly impact physicochemical properties, such as lipophilicity (logP), hydrogen-bonding capacity, and steric bulk.

Table 1: Structural and Molecular Comparison

Key Observations:

- Steric Considerations : The 2,5-dimethoxy substitution may introduce steric hindrance compared to smaller groups (e.g., 3,5-dimethylphenyl), affecting binding pocket interactions.

- Hydrogen Bonding: The dimethoxy group lacks H-bond donors, unlike the carbamoyl group in CAS 309951-46-0, which may limit polar interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,6-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process starting with the condensation of 2,5-dimethoxyaniline with 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid. A coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) and a base (e.g., triethylamine) is used to facilitate amide bond formation . Yield optimization requires strict control of stoichiometric ratios (1:1.2 molar ratio of acid to amine), reaction temperature (0–5°C to minimize side reactions), and purification via column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substitution patterns on the oxazole ring and aromatic groups. For example:

- ¹H NMR : Peaks at δ 2.4–2.6 ppm confirm the methyl group on the oxazole, while δ 6.8–7.5 ppm correspond to the dichlorophenyl and dimethoxyphenyl protons.

- FT-IR : A strong absorption band at ~1650 cm⁻¹ indicates the C=O stretch of the carboxamide .

- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₇Cl₂N₂O₄: 427.06 Da).

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodological Answer : Solubility is determined via shake-flask experiments in solvents like DMSO, ethanol, and aqueous buffers (pH 4–9). Stability studies involve HPLC monitoring of degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). For DMSO stock solutions, storage at -20°C with desiccation minimizes hydrolysis .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in bioactivity data across different in vitro models?

- Methodological Answer : Cross-model discrepancies (e.g., IC₅₀ variations in cancer cell lines) require:

- Dose-response normalization : Use internal controls (e.g., staurosporine for apoptosis assays) to standardize readouts.

- Metabolic profiling : LC-MS/MS analysis of compound stability in cell culture media to identify degradation products that may skew results.

- Pathway enrichment analysis : Compare transcriptomic data (RNA-seq) from responsive vs. non-responsive models to identify confounding signaling pathways .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict interactions with target proteins (e.g., kinase domains). Key steps:

- Pharmacophore modeling : Identify critical functional groups (e.g., dichlorophenyl for hydrophobic binding).

- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modifications (e.g., replacing methoxy groups with halogens).

- ADMET prediction : SwissADME or ADMETLab2.0 evaluates pharmacokinetic risks (e.g., CYP450 inhibition) .

Q. What experimental designs are optimal for studying the compound’s environmental fate and ecotoxicological impact?

- Methodological Answer : Follow OECD guidelines for long-term ecotoxicity:

- Soil/water partitioning : Use batch equilibrium tests to measure log K₀c (organic carbon partition coefficient).

- Photodegradation : Expose the compound to UV light (λ = 254 nm) and quantify breakdown products via GC-MS.

- Aquatic toxicity : Acute tests with Daphnia magna (48-hour LC₅₀) and algal growth inhibition (72-hour EC₅₀) .

Q. How should researchers address batch-to-batch variability in pharmacological assays?

- Methodological Answer : Implement quality control protocols:

- Purity verification : Each batch must meet ≥97% purity (HPLC) with certificate of analysis.

- Bioassay standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) in parallel.

- Statistical normalization : Apply Z-score transformation to account for inter-experimental variability .

Data Contradiction Analysis

Q. How to interpret conflicting results in metabolic stability studies between hepatic microsomes and in vivo models?

- Methodological Answer : Discrepancies arise due to differences in enzyme composition (e.g., CYP3A4/5 in humans vs. CYP2D in rodents). Resolve by:

- Species-specific microsomes : Use human, rat, or mouse liver microsomes for cross-comparison.

- Phase II metabolism profiling : Glucuronidation/sulfation assays to identify conjugates not detected in Phase I studies.

- In vitro-in vivo extrapolation (IVIVE) : Use Simcyp or PK-Sim to model hepatic clearance .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.